![molecular formula C15H13FN2O3 B6393930 4-[4-(Ethylcarbamoyl)-3-fluorophenyl]picolinic acid, 95% CAS No. 1261937-82-9](/img/structure/B6393930.png)
4-[4-(Ethylcarbamoyl)-3-fluorophenyl]picolinic acid, 95%
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[4-(Ethylcarbamoyl)-3-fluorophenyl]picolinic acid (4-FECPA) is an organic compound with a wide range of applications in scientific research. It is a white, crystalline solid with a molecular formula of C11H10FNO4 and a molecular weight of 223.19 g/mol. It is a substituted picolinic acid with an ethylcarbamoyl group at the 4-position and a fluorine atom at the 3-position. 4-FECPA is a versatile compound with potential applications in biochemistry, pharmacology, and chemical biology.
科学研究应用
4-[4-(Ethylcarbamoyl)-3-fluorophenyl]picolinic acid, 95% has a wide range of applications in scientific research. It has been used as a ligand for metal ions in coordination chemistry, as a catalyst in organic synthesis, and as a reagent for the synthesis of other compounds. In biochemistry, it has been used to study the structure and function of proteins and enzymes, and to investigate the binding of ligands to proteins. In pharmacology, it has been used to study the binding of drugs to receptors and to investigate the mechanism of action of drugs. In chemical biology, it has been used to study the structure and function of biological macromolecules such as DNA and RNA.
作用机制
The mechanism of action of 4-[4-(Ethylcarbamoyl)-3-fluorophenyl]picolinic acid, 95% is not fully understood. However, it is believed to interact with proteins and enzymes through hydrogen bonding and electrostatic interactions. It is also believed to interact with nucleic acids through hydrogen bonding and electrostatic interactions.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-[4-(Ethylcarbamoyl)-3-fluorophenyl]picolinic acid, 95% are not fully understood. However, it is believed to have a wide range of effects on proteins and enzymes, including modulating their activity and stability. It is also believed to have a wide range of effects on nucleic acids, including modulating their structure and function.
实验室实验的优点和局限性
4-[4-(Ethylcarbamoyl)-3-fluorophenyl]picolinic acid, 95% has several advantages for use in lab experiments. It is a relatively stable compound that is easy to synthesize and store. It is also a relatively non-toxic compound that can be used safely in laboratory settings. However, it is important to note that 4-[4-(Ethylcarbamoyl)-3-fluorophenyl]picolinic acid, 95% is a relatively small molecule, which can limit its ability to interact with larger molecules such as proteins and nucleic acids.
未来方向
There are several potential future directions for the use of 4-[4-(Ethylcarbamoyl)-3-fluorophenyl]picolinic acid, 95% in scientific research. It could be used to study the structure and function of proteins and enzymes at a more detailed level, and to investigate the binding of drugs to receptors and the mechanism of action of drugs. It could also be used to study the structure and function of nucleic acids, and to investigate the role of small molecules in gene expression and regulation. Additionally, it could be used to study the binding of metal ions to proteins and enzymes, and to investigate the role of metal ions in biological processes. Finally, it could be used to study the interaction of small molecules with large biomolecules, and to develop new methods for drug delivery and drug targeting.
合成方法
4-[4-(Ethylcarbamoyl)-3-fluorophenyl]picolinic acid, 95% can be synthesized through a two-step process. The first step is the formation of the ethylcarbamoyl group. This is done by reacting 4-aminopyridine with ethyl chloroformate in the presence of a base such as triethylamine. The second step is the addition of the fluorine atom at the 3-position. This is done by reacting the ethylcarbamoyl group with 3-fluorobenzaldehyde in the presence of a base such as potassium carbonate.
属性
IUPAC Name |
4-[4-(ethylcarbamoyl)-3-fluorophenyl]pyridine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13FN2O3/c1-2-17-14(19)11-4-3-9(7-12(11)16)10-5-6-18-13(8-10)15(20)21/h3-8H,2H2,1H3,(H,17,19)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTEOSXSCUDUIGR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1=C(C=C(C=C1)C2=CC(=NC=C2)C(=O)O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

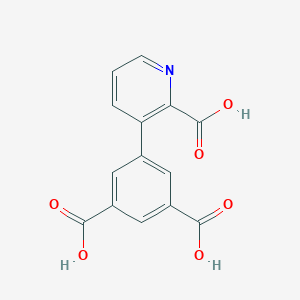
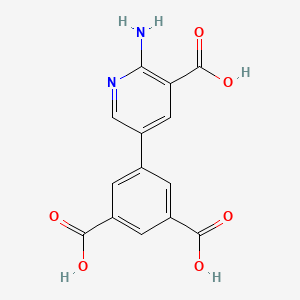



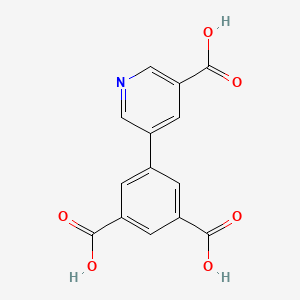
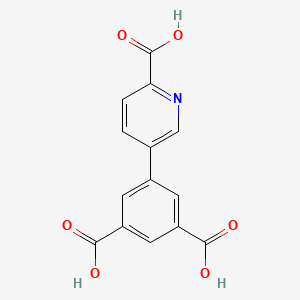
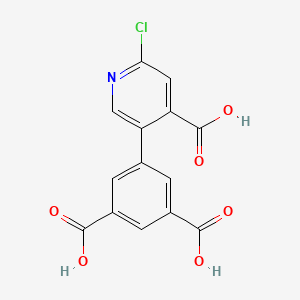

![2-[4-(Ethylcarbamoyl)-3-fluorophenyl]isonicotinic acid, 95%](/img/structure/B6393911.png)
![2-[4-(Ethylcarbamoyl)-3-fluorophenyl]nicotinic acid, 95%](/img/structure/B6393921.png)
![5-[4-(Ethylcarbamoyl)-3-fluorophenyl]picolinic acid, 95%](/img/structure/B6393928.png)
![6-[4-(Ethylcarbamoyl)-3-fluorophenyl]picolinic acid, 95%](/img/structure/B6393937.png)
![6-[4-(Ethylcarbamoyl)-3-fluorophenyl]nicotinic acid, 95%](/img/structure/B6393947.png)